molecular formula C12H20O3 B12273164 Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester CAS No. 74851-58-4

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester

Cat. No.: B12273164
CAS No.: 74851-58-4
M. Wt: 212.28 g/mol
InChI Key: VIIDTQNSMYMAIY-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a carboxylic acid group, a tert-butyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to enhance the reaction rate and yield. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids, making the process safer and more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-.

    Reduction: Cyclohexanemethanol, 5-(1,1-dimethylethyl)-2-oxo-.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 3-(1,1-dimethylethyl)-2-oxo-, methyl ester
  • Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-2-oxo-, methyl ester
  • Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-3-oxo-, methyl ester

Uniqueness

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester is unique due to the specific positioning of the tert-butyl and ester groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-oxo group also adds to its distinct properties compared to other similar compounds.

Properties

CAS No.

74851-58-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h8-9H,5-7H2,1-4H3

InChI Key

VIIDTQNSMYMAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C(=O)OC

Origin of Product

United States

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